PD 144418 oxalate
説明
3-(4-Methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole (PD144418) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methylphenyl group and a 1-propyl-3,6-dihydro-2H-pyridinyl moiety. Its structure combines aromatic and partially saturated nitrogen-containing rings, which are critical for interactions with biological targets. The compound is often studied in conjunction with oxalic acid, likely as a co-crystal or salt to enhance solubility or stability .
PD144418 has been investigated for its role as a ligand targeting sigma-1 receptors (σ1R), which are implicated in neurological disorders such as anxiety and depression.
特性
IUPAC Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFHSVGBKPYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336203 | |
| Record name | PD 144418 oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794760-28-3 | |
| Record name | PD 144418 oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Oxazole Ring Formation via Cycloaddition
The 1,2-oxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For PD 144418 Oxalate, this step may involve:
-
Nitrile oxide generation : Derived from hydroxylamine derivatives.
-
Alkene coupling : Propyl-substituted pyridine derivatives serve as dipolarophiles.
-
Catalytic systems : Base-mediated conditions (e.g., triethylamine or pyridine).
Example Reaction Pathway :
-
Nitrile oxide preparation : React hydroxylamine hydrochloride with α,β-unsaturated ketones or aldehydes.
-
Cycloaddition : Combine with propyl-pyridine alkenes under inert atmospheres (N₂ or Ar).
Alkylation of Pyridine Derivatives
The 1-propyl-3,6-dihydro-2H-pyridin-5-yl moiety is introduced via alkylation. Key steps include:
-
Base-mediated deprotonation : Use NaOH or KOH to activate pyridine intermediates.
-
Nucleophilic substitution : React with propyl halides (e.g., propyl bromide) in polar aprotic solvents (DMSO or DMF).
Optimized Conditions :
Oxalic Acid Salt Formation
The free base is converted to the oxalate salt to enhance stability and solubility. This involves:
-
Free base dissolution : In diethyl ether or ethyl acetate.
-
Oxalic acid addition : Slowly add oxalic acid solution (1–2 equivalents) under stirring.
Yield Variability :
Detailed Reaction Protocols
Method A: Alkylation Followed by Cycloaddition
Step 1: Pyridine Alkylation
-
Reactants : 3,6-dihydro-2H-pyridin-5-ol, propyl bromide, NaOH.
-
Product : 1-propyl-3,6-dihydro-2H-pyridin-5-ol.
Step 2: Oxazole Ring Formation
-
Reactants : 4-methylbenzaldehyde, hydroxylamine hydrochloride.
-
Product : 3-(4-methylphenyl)-1,2-oxazole.
Step 3: Coupling
Method B: One-Pot Oxazole-Pyridine Assembly
Key Steps :
-
Condensation : 4-methylbenzaldehyde + hydroxylamine → nitrile oxide.
-
Cycloaddition : React with propyl-pyridine alkene in situ.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate).
Advantages :
-
Reduced isolation steps.
-
Higher atom economy compared to multi-step routes.
Challenges and Optimization Strategies
Selectivity Issues
Competing side reactions include:
-
Over-alkylation : Excess propyl bromide may lead to di-substituted pyridines.
-
Oxazole isomerization : Thermodynamic vs. kinetic control during cycloaddition.
Solutions :
Purification Challenges
Common Impurities :
-
Unreacted starting materials.
-
Oxalic acid byproducts.
Remedies :
| Impurity | Removal Method | Source |
|---|---|---|
| Excess pyridine | Isopropyl acetate washes | |
| Oxalic acid | pH adjustment (pH 6.5–7.0) |
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Multi-Step) | Method B (One-Pot) |
|---|---|---|
| Total Steps | 3 | 2 |
| Yield | 45–60% | 30–50% |
| Purity | >95% | 85–90% |
| Cost | High | Moderate |
| Scalability | Moderate | High |
Key Insight : One-pot methods offer simplicity but require precise reaction control. Multi-step routes are preferred for high-purity applications.
Case Studies in Salt Formation
Procedure H: Oxalate Salt Preparation
-
Dissolve free base in diethyl ether (10–20 mL/g).
-
Add oxalic acid (1.5 equivalents) as a diether solution.
-
Stir : 1–2 hours at 20°C.
Critical Factors :
-
Solvent choice : Ether > ethyl acetate for crystallization efficiency.
-
Oxalic acid purity : Use anhydrous oxalic acid to avoid hydration byproducts.
Industrial-Scale Considerations
化学反応の分析
科学研究の応用
PD 144418 オキサレートは、次のような幅広い科学研究の応用を有しています。
化学: これは、シグマ受容体を含むさまざまな化学反応と研究において、リガンドとして使用されます。
生物学: これは、シグマ受容体が生物学的プロセスにおいて果たす役割を理解するための研究に使用されています。
医学: これは、抗精神病作用の可能性があり、精神障害に関連する研究に使用されています。
科学的研究の応用
PD 144418 oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies involving sigma receptors.
Biology: It is used in studies to understand the role of sigma receptors in biological processes.
Medicine: It has potential antipsychotic activity and is used in research related to psychiatric disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting sigma receptors.
作用機序
類似の化合物との比較
PD 144418 オキサレートは、シグマ1受容体に対する高い選択性と効力においてユニークです。類似の化合物には次のものがあります。
BMY-14802: IC50が112ナノモルの選択的シグマ1受容体アンタゴニスト.
ジメモルファンリン酸塩: 強力な鎮咳薬として使用されるシグマ1受容体アゴニスト.
ブロナンセリン: シグマ受容体活性を有する非定型抗精神病薬.
これらの化合物は、PD 144418 オキサレートと幾分か類似していますが、特定の受容体親和性、活性、および潜在的な治療用途が異なります.
類似化合物との比較
Key Research Findings
σ1R Selectivity: PD144418’s dihydropyridinyl group confers σ1R selectivity over related receptors (e.g., NMDA), unlike non-saturated analogues .
Enzyme Inhibition vs. Receptor Modulation : Oxazole derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit enzyme inhibitory activity, whereas PD144418’s alkyl-aryl design favors receptor binding .
Safety Profile : Brominated oxazoles () pose handling risks (e.g., toxicity), whereas PD144418’s propyl chain may reduce reactivity, though in vivo safety data are lacking.
生物活性
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, also known as PD 144418 oxalate, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an oxazole ring and a pyridine derivative, which are known to interact with various biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24N2O5
- Molecular Weight : 372.42 g/mol
- IUPAC Name : 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid
- CAS Number : 1794760-28-3
PD 144418 acts primarily as a selective sigma-1 receptor ligand. The compound exhibits a high affinity for sigma-1 receptors (Ki = 0.08 nM) and a lower affinity for sigma-2 receptors (Ki = 1377 nM) . The binding to sigma-1 receptors modulates various cellular processes including:
- Ion Channel Regulation : Influences calcium and potassium channels.
- Neurotransmitter Release : Affects the release of neurotransmitters such as dopamine and serotonin.
- Cell Survival : Plays a role in protecting cells from apoptosis under stress conditions.
Biological Activities
Research indicates that compounds similar to PD 144418 exhibit a range of biological activities:
- Antipsychotic Effects : Preliminary studies suggest potential applications in treating psychiatric disorders due to its interaction with sigma receptors .
- Neuroprotective Properties : The compound may provide neuroprotection in models of neurodegenerative diseases by modulating cellular stress responses.
- Antidiabetic Effects : Similar compounds have shown promise in managing blood glucose levels, suggesting potential for diabetes treatment .
Interaction Studies
Interaction studies have elucidated the pharmacodynamics of PD 144418. For instance, research involving animal models has demonstrated its ability to alter behavioral responses associated with anxiety and depression when administered at specific dosages .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of PD 144418 against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-fluorophenyl)-5-(1-propylpyridin-5-yl)-1,2-oxazole | Structure | Contains fluorine substituent which may enhance bioactivity |
| This compound | Structure | Known for specific antidiabetic effects |
| 5-(3-chlorophenyl)-1,2-oxazol | Structure | Lacks pyridine component; simpler structure may lead to different biological profiles |
This table illustrates how PD 144418's unique combination of functional groups may contribute to its distinct biological activities.
Pharmacokinetics
Understanding the pharmacokinetics of PD 144418 is crucial for determining its therapeutic efficacy. Studies have shown that the compound is rapidly absorbed and distributed in tissues expressing sigma receptors . Its metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also exhibit biological activity.
Q & A
Basic Question: What are the common synthetic routes for preparing 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole?
Answer:
The synthesis typically involves cyclization reactions, such as the Huisgen 1,3-dipolar cycloaddition or thermal cyclization of precursor hydrazides/nitriles. For example:
- Step 1: React 4-methylphenyl-substituted nitrile with hydroxylamine to form an amidoxime intermediate.
- Step 2: Condense with 1-propyl-3,6-dihydro-2H-pyridine-5-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the oxazole ring .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm structure via (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Advanced Question: How can reaction conditions be optimized to improve yield in oxazole ring formation?
Answer:
Optimization requires a factorial design of experiments (DoE) to evaluate variables:
- Variables: Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst (e.g., p-TsOH), and reaction time (6–24 hrs).
- Method: Use a central composite design (CCD) to minimize experiments while capturing interactions. For example, a 2 factorial design with center points reduces trials to 20–30 .
- Data Analysis: Apply ANOVA to identify significant factors. For instance, higher temperatures (≥100°C) and DMF as solvent may increase yield by 30% due to improved solubility of intermediates .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- : Identify substituents on the oxazole (e.g., 4-methylphenyl protons at δ 2.3–2.5 ppm) and dihydro-pyridine protons (δ 1.5–1.8 ppm for propyl group) .
- FTIR: Confirm oxazole C=N stretching (~1610 cm) and oxalic acid O-H (broad peak ~2500–3500 cm) .
- HPLC-MS: Assess purity (>95%) and molecular ion peak (e.g., m/z 341 for [M+H]) .
Advanced Question: How can contradictory spectral data (e.g., unexpected 13C NMR^{13}\text{C NMR}13C NMR shifts) be resolved?
Answer:
- Hypothesis Testing: Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to verify assignments .
- Variable Temperature NMR: Perform at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of the 4-methylphenyl group causing split peaks) .
- Cross-Validation: Use 2D NMR (HSQC, HMBC) to correlate ambiguous signals. For example, HMBC correlations between oxazole C-2 and pyridine protons confirm connectivity .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .
- Cytotoxicity: MTT assay on HEK-293 cells (IC determination) .
Advanced Question: How can structure-activity relationships (SAR) be studied for the oxazole-pyridine moiety?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 3,4-dimethoxyphenyl) and compare bioactivity .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonds between oxazole N and Arg120 .
- Free-Wilson Analysis: Quantify contributions of substituents to activity. For example, 4-methylphenyl may enhance lipophilicity (logP +0.5) and membrane permeability .
Advanced Question: How can computational methods streamline reaction design for novel derivatives?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways .
- Machine Learning: Train models on existing oxadiazole/oxazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new substrates .
- Feedback Loop: Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .
Basic Question: How should stability studies be designed for oxalic acid co-crystals?
Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free oxalic acid at R 3.2 min) .
- pH Stability: Test in buffers (pH 1–10) to assess hydrolysis of the oxazole ring. Use UV-Vis (λ = 270 nm) to track degradation .
Advanced Question: How can contradictory bioactivity data between labs be reconciled?
Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC values) and apply random-effects models to account for variability .
- Protocol Harmonization: Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Reproducibility Testing: Collaborate with a third-party lab to validate key findings .
Advanced Question: What strategies mitigate instability of the dihydro-pyridine moiety during storage?
Answer:
- Lyophilization: Freeze-dry under argon to prevent oxidation. Store at −20°C in amber vials with desiccants .
- Stabilizers: Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit radical-mediated degradation .
- Accelerated Aging: Use Arrhenius modeling (25–60°C) to predict shelf life. E ≈ 50 kJ/mol indicates 24-month stability at 4°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
